tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
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Overview
Description
S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin tert-Butyl Ester: is a chemical compound that is often used in research and development, particularly in the pharmaceutical industry. It is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels in the blood. This compound is primarily used for analytical and research purposes and is not intended for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin tert-Butyl Ester involves multiple steps, starting from the base compound Rosuvastatin. The process typically includes:
Desmethylation: Removal of a methyl group from Rosuvastatin.
Hydroxylation: Introduction of a hydroxyl group to form the 2-hydroxy-2-methylpropyl derivative.
Esterification: Formation of the tert-butyl ester through reaction with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demands of research institutions and pharmaceutical companies. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents like bromoethane.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin tert-Butyl Ester is similar to that of Rosuvastatin. It inhibits the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Comparison with Similar Compounds
Rosuvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Atorvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin used for similar therapeutic purposes.
Uniqueness: S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin tert-Butyl Ester is unique due to its specific structural modifications, which make it particularly useful for research and analytical purposes. Its desmethyl and hydroxyl groups provide distinct chemical properties that can be exploited in various scientific studies .
Properties
Molecular Formula |
C29H42FN3O7S |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H42FN3O7S/c1-18(2)25-23(14-13-21(34)15-22(35)16-24(36)40-28(3,4)5)26(19-9-11-20(30)12-10-19)32-27(31-25)33(8)41(38,39)17-29(6,7)37/h9-14,18,21-22,34-35,37H,15-17H2,1-8H3/b14-13+ |
InChI Key |
FRRVCWOXOGDOIJ-BUHFOSPRSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Origin of Product |
United States |
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